molecular formula C19H18ClN5O3 B6074962 methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate

methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate

Cat. No.: B6074962
M. Wt: 399.8 g/mol
InChI Key: ANQUPTLEFNIYJE-NTEUORMPSA-N
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Description

Methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a pyrimidinyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials might include 4-chloro-2-methylphenyl derivatives, pyrimidine derivatives, and imidazole precursors. Common synthetic routes may involve:

    Formation of the imidazole ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the chloro and methyl groups onto the phenyl ring.

    Coupling reactions: Attaching the pyrimidinyl group to the imidazole ring.

    Esterification: Forming the ethanoate ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing certain functional groups to form different products.

    Substitution: Replacing functional groups with other substituents.

    Hydrolysis: Breaking down the ester group to form carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigating its therapeutic potential, possibly as an antimicrobial or anticancer agent.

    Industry: Utilization in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other imidazole derivatives, pyrimidine derivatives, or chloro-substituted phenyl compounds. Examples could be:

    Imidazole derivatives: Such as metronidazole or clotrimazole.

    Pyrimidine derivatives: Such as 5-fluorouracil or trimethoprim.

    Chloro-substituted phenyl compounds: Such as chloramphenicol or diclofenac.

Uniqueness

The uniqueness of methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

methyl (2E)-2-[(2E)-1-(4-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10-7-13(20)5-6-15(10)25-17(27)14(9-16(26)28-4)23-19(25)24-18-21-11(2)8-12(3)22-18/h5-9H,1-4H3,(H,21,22,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUPTLEFNIYJE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=CC(=O)OC)C(=O)N2C3=C(C=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\N/C(=C/C(=O)OC)/C(=O)N2C3=C(C=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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